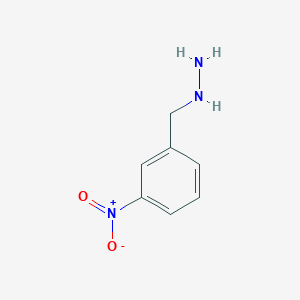

(3-Nitrobenzyl)hydrazine

Description

Contextualizing Hydrazine (B178648) and Substituted Benzylhydrazine (B1204620) Chemistry

Hydrazine (N₂H₄) is a simple inorganic compound consisting of a single bond between two nitrogen atoms, each also bonded to two hydrogen atoms. Its derivatives, where one or more hydrogen atoms are replaced by organic substituents, form a large and versatile class of compounds known as hydrazines. The chemistry of hydrazine and its derivatives is rich and has been the subject of extensive study for over a century. hydrazine.comresearchgate.net

Substituted benzylhydrazines are a specific subclass of hydrazines characterized by the presence of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to one of the nitrogen atoms of the hydrazine moiety. The reactivity and properties of these compounds are influenced by the nature and position of substituents on both the benzene ring and the hydrazine nitrogen atoms. The synthesis of substituted benzylhydrazines can be achieved through various methods, including the reduction of N-nitrosoamines and the direct amination of benzylic C-H bonds. acs.orgrsc.org These compounds are important intermediates in the synthesis of a wide range of molecules, including those with biological activity. nih.govmdpi.com

The presence of the benzyl group introduces specific reaction pathways and steric considerations. For instance, the benzylic C-H bonds can be selectively functionalized under certain catalytic conditions. rsc.org The study of the mass spectra of benzylhydrazine and its derivatives reveals characteristic fragmentation patterns, such as α-cleavage processes, which are crucial for their structural elucidation. aston.ac.uk

Significance of Nitrophenyl and Nitrobenzyl Moieties in Organic Synthesis Research

The nitrophenyl and nitrobenzyl moieties are fundamental building blocks in organic synthesis due to the versatile reactivity of the nitro group (NO₂). scispace.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring and any attached functional groups. This electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution and modifies the acidity of benzylic protons. scispace.comketonepharma.com

The nitro group can be readily transformed into a variety of other functional groups, such as amines, which are crucial for the synthesis of pharmaceuticals, dyes, and other complex organic molecules. scispace.com This versatility makes nitro-containing compounds valuable synthetic intermediates. For example, the 3-nitrophenyl group, as seen in (3-Nitrophenyl)hydrazine, can be used in the synthesis of various heterocyclic compounds. biosynth.comchembk.com

Furthermore, the nitrobenzyl group, particularly the ortho-nitrobenzyl group, has found significant application as a photoremovable protecting group in organic synthesis. acs.orgorganic-chemistry.orgacs.org This functionality allows for the protection of sensitive functional groups during a multi-step synthesis, with the protecting group being cleaved under specific light irradiation, offering a mild and selective deprotection method. acs.orgacs.org The 4-nitrobenzyl group is also utilized as a protecting group in the synthesis of complex molecules. ketonepharma.com

Historical Overview of Relevant Hydrazine Derivative Investigations

The study of hydrazine and its derivatives has a rich history dating back to the 19th century. Emil Fischer is credited with the discovery of the first hydrazine derivative, phenylhydrazine, in 1875, which he synthesized by reducing a diazonium salt. princeton.edu This discovery was a significant milestone that opened the door to the vast field of hydrazine chemistry. hydrazine.comprinceton.edu

Theodor Curtius first synthesized hydrazine itself in 1887, twelve years after the discovery of phenylhydrazine. hydrazine.comresearchgate.netprinceton.edu However, it was not until 1895 that the Dutch chemist Lobry de Bruyn prepared pure anhydrous hydrazine. hydrazine.comwikipedia.org In the early 20th century, the Olin Raschig process, developed by Friedrich August Raschig in 1907, provided an efficient method for the industrial production of hydrazine. hydrazine.comwikipedia.org

The 20th century saw a surge in research on hydrazine derivatives, driven by their potential applications in various fields. researchgate.net They were investigated for their use as rocket propellants, in the synthesis of pharmaceuticals and pesticides, and as intermediates in the formation of heterocyclic compounds. mdpi.comwikipedia.org The development of synthetic methods for various substituted hydrazines, including benzylhydrazines, has been a continuous area of research, with numerous methods being reported and reviewed over the years. acs.orgnih.gov The investigation into the chemical and physical properties of these derivatives, including their spectroscopic characteristics, has also been a key area of study. aston.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-4,9H,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLKAHYGKLRXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608265 | |

| Record name | [(3-Nitrophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-22-8 | |

| Record name | [(3-Nitrophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitrobenzyl Hydrazine

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in fewer steps, often by creating the key carbon-nitrogen bond at the benzylic position from a readily available precursor like 3-nitrotoluene (B166867).

The direct conversion of a benzylic C-H bond into a C-N bond is a highly atom-economical approach. Oxidative amination reactions have been developed for the synthesis of benzyl (B1604629) hydrazine (B178648) derivatives from alkylarenes. A notable method involves the use of a copper(I) oxide/1,10-phenanthroline (Cu₂O/Phen) catalytic system to mediate the reaction between alkylarenes and dialkyl azodicarboxylates. rsc.orgrsc.org This reaction proceeds through the functionalization of the sp³ C-H bond at the benzylic position.

While the direct amination of 3-nitrotoluene to yield a (3-nitrobenzyl)hydrazine derivative has not been specifically detailed, the methodology has proven effective for a range of substituted toluenes. The reaction involves the direct coupling of the toluene (B28343) derivative with an aminating agent like Diethyl Azodicarboxylate (DEAD) or Di-tert-butyl azodicarboxylate (DBAD). The resulting product is a protected hydrazide, which would require subsequent deprotection to yield the final this compound. The electronic properties of the substituent on the aromatic ring influence the reaction yield.

| Entry | Alkylarene | Aminating Reagent | Catalyst System | Solvent | Yield (%) |

| 1 | Toluene | DEAD | Cu₂O (10 mol%), Phen (12 mol%) | CH₃CN | 82 |

| 2 | 4-Chlorotoluene | DEAD | Cu₂O (10 mol%), Phen (12 mol%) | CH₃CN | 75 |

| 3 | 4-Methyltoluene | DEAD | Cu₂O (10 mol%), Phen (12 mol%) | CH₃CN | 70 |

| 4 | 4-Methoxytoluene | DEAD | Cu₂O (10 mol%), Phen (12 mol%) | CH₃CN | 65 |

| 5 | Toluene | DBAD | Cu₂O (10 mol%), Phen (12 mol%) | CH₃CN | 78 |

Table based on data from a study on the synthesis of benzyl hydrazine derivatives. researchgate.net

A more traditional and widely applicable method for synthesizing this compound is through a nucleophilic substitution reaction. This pathway involves the reaction of a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, with hydrazine hydrate (B1144303). sigmaaldrich.com The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic hydrazine attacks the electrophilic benzylic carbon, displacing the bromide ion.

The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol (B129727). An excess of hydrazine is often used to minimize the formation of the double-substituted by-product, 1,2-bisthis compound. The use of hydrazine hydrate provides the free base needed for the nucleophilic attack. This method is straightforward and generally provides good yields, making it a common choice for laboratory-scale synthesis.

This two-step approach first involves the synthesis of a precursor, typically a hydrazone, followed by its reduction. The precursor is formed by the condensation of 3-nitrobenzaldehyde (B41214) with hydrazine or a protected hydrazine derivative (e.g., an N-acylhydrazide). nih.govdiscoveryjournals.org The subsequent reduction of the carbon-nitrogen double bond (C=N) of the hydrazone yields the target benzylhydrazine (B1204620). A significant challenge in this route is the chemoselective reduction of the C=N bond without affecting the nitro group on the aromatic ring.

Catalytic hydrogenation is a powerful reduction technique. However, standard conditions, such as using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), are often too harsh and would likely reduce both the hydrazone C=N bond and the aromatic nitro group, leading to (3-aminobenzyl)hydrazine.

Transfer hydrogenation offers a potentially milder alternative. Reagents like formic acid or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a suitable catalyst. Studies on transfer hydrogenation have demonstrated good activity and selectivity for the reduction of various nitro compounds to their corresponding amines using catalysts like mesoporous N-stabilized Co-Zn/C. nih.govfrontiersin.org For the synthesis of this compound, conditions would need to be carefully optimized to favor the reduction of the C=N bond over the nitro group. This might be achieved by using specific catalysts that show high selectivity for imine reduction or by performing the reaction under milder temperature and pressure conditions.

Hydride-based reducing agents are commonly used for the reduction of C=N bonds. However, their chemoselectivity in the presence of a nitro group is a critical consideration.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent capable of reducing hydrazones to hydrazines. ic.ac.ukorganicreactions.org However, it also readily reduces aromatic nitro groups to primary amines. masterorganicchemistry.comyoutube.com Therefore, the treatment of a 3-nitrobenzaldehyde hydrazone with LiAlH₄ would be expected to yield (3-aminobenzyl)hydrazine rather than the desired this compound, due to the lack of chemoselectivity.

Diborane (B8814927) and other Borane (B79455) Reagents: Borane reagents, such as diborane (B₂H₆) or amine-borane complexes, are also effective for reducing hydrazones. nih.govresearchgate.net Boranes are generally more selective than LiAlH₄. For instance, selective reductions of nitriles to amines in the presence of aromatic nitro groups have been achieved using a combination of sodium borohydride (B1222165) and boron trifluoride etherate. calvin.edu This suggests that a borane-based system could potentially achieve the selective reduction of the hydrazone C=N bond. Primary amine borane complexes, in particular, have been shown to be effective at reducing N,N-dimethylhydrazones to the corresponding hydrazines. nih.govresearchgate.net

Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ is known to be selective. For example, it can reduce an aldehyde to an alcohol without affecting a nitro group on the same molecule. oxinst.comoxinst.com While NaBH₄ is generally slow to react with simple hydrazones, its reactivity can be enhanced. One strategy is to convert the hydrazone to an N-acylhydrazone, which activates the C=N bond towards reduction. researchgate.net Alternatively, the combination of NaBH₄ with transition metal salts, such as cobalt or nickel complexes, can create more powerful and selective reducing systems. researchgate.net Careful selection of the solvent and additives is crucial for achieving the desired selective reduction of the hydrazone moiety while preserving the nitro group. d-nb.info

| Reducing Agent | Substrate | Typical Outcome | Chemoselectivity Issue |

| LiAlH₄ | Hydrazone | Reduces C=N to CH-NH | No, also reduces nitro group |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrazone | Reduces C=N to CH-NH | No, also reduces nitro group |

| NaBH₄ | N-Acylhydrazone | Reduces C=N to CH-NH | Yes, generally preserves nitro group |

| Diborane (B₂H₆) | Hydrazone | Reduces C=N to CH-NH | Potentially selective under controlled conditions |

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov The synthesis of hydrazine derivatives, some of which can be hazardous, is particularly well-suited for flow chemistry.

Methodologies have been developed for the continuous flow synthesis of phenylhydrazines, which typically involve the diazotization of an aniline (B41778) followed by reduction in a continuous reactor system. patsnap.comgoogle.com Another approach demonstrates a practical flow synthesis of protected hydrazine derivatives from alcohols using di-tert-butylazodicarboxylate. rsc.org

For the synthesis of this compound, a flow process could be designed based on the nucleophilic substitution reaction (Section 2.1.2). In such a setup, a solution of 3-nitrobenzyl bromide and a solution of hydrazine hydrate would be continuously pumped and mixed in a T-mixer before entering a heated coil reactor. The short residence time and precise temperature control could enhance reaction efficiency and safety. The output stream could then be directed to an in-line purification module. This approach would be particularly advantageous for larger-scale production by minimizing the handling of potentially hazardous intermediates and reagents. researchgate.net

Reduction of Corresponding Nitrobenzyl Hydrazones and Related Precursors

Approaches to Substituted this compound Analogs

The synthesis of this compound and its analogs is typically approached by constructing the molecule from precursors already containing the nitro group, as this avoids harsh conditions that could degrade the sensitive hydrazine moiety.

Introduction of Nitro Group into Benzylhydrazine Scaffold

The direct nitration of benzylhydrazine to introduce a nitro group onto the benzene (B151609) ring is not a commonly documented synthetic route. This pathway presents significant chemical challenges. The hydrazine group is highly susceptible to oxidation, and the strong acidic and oxidizing conditions required for aromatic nitration (e.g., a mixture of nitric acid and sulfuric acid) would likely lead to degradation of the benzylhydrazine molecule itself. Consequently, synthetic strategies preferentially start with a nitro-substituted aromatic ring and build the hydrazine side chain.

Condensation Reactions with Nitrobenzaldehydes and Subsequent Reduction

A more viable and widely employed strategy involves a two-step process starting with 3-nitrobenzaldehyde.

Condensation: The first step is a condensation reaction between 3-nitrobenzaldehyde and hydrazine (or hydrazine hydrate) to form the corresponding (3-nitrobenzylidene)hydrazine, also known as 3-nitrobenzaldehyde hydrazone. This reaction is a standard method for forming hydrazones from aldehydes.

Reduction: The second step involves the reduction of the carbon-nitrogen double bond (C=N) of the hydrazone to a single bond, yielding the final this compound product. A variety of reducing agents can be employed for this transformation. Common methods for reducing imines and related compounds include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or hydride-based reducing agents.

This two-step sequence is generally preferred because it utilizes readily available starting materials and proceeds under conditions that are compatible with the nitro group.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Significant research has been directed toward optimizing the synthesis of benzylhydrazines and related compounds by exploring various catalysts and reaction media to improve yields, selectivity, and environmental compatibility.

Catalyst Systems (e.g., Copper(I) Oxide/Phenanthroline, Palladium on Carbon, Iron(III) Chloride)

The choice of catalyst is crucial for the efficiency of the synthetic process, particularly for the reduction step or for alternative C-N bond-forming reactions.

Copper(I) Oxide/Phenanthroline: A novel method for synthesizing benzyl hydrazines utilizes a Copper(I) oxide/Phenanthroline (Cu₂O/Phen) catalytic system. rsc.orgrsc.org This approach involves the oxidative amination of benzylic C(sp³)–H bonds, reacting alkylarenes directly with dialkyl azodicarboxylates. rsc.orgrsc.org This method provides a direct route to N-substituted hydrazides, which are precursors to the desired hydrazines, and is noted for being completely selective for monoamination. rsc.org

Palladium on Carbon (Pd/C): Palladium on carbon is a highly effective and widely used heterogeneous catalyst for hydrogenation reactions. acs.org It is particularly useful for the reduction of nitro compounds to amines using hydrazine hydrate as a hydrogen source. arkat-usa.org This catalytic system is valued for its high efficiency and the ability to be recycled multiple times with minimal loss of activity. arkat-usa.org In the context of this compound synthesis, Pd/C can be used to reduce the C=N bond of the intermediate hydrazone.

Iron(III) Chloride (FeCl₃): Iron(III) chloride is an inexpensive, stable, and environmentally friendly Lewis acid catalyst used in a variety of organic transformations, including reductions. In combination with hydrazine hydrate, FeCl₃ can catalyze the reduction of aromatic nitro compounds to the corresponding anilines. nih.gov This system is also effective for reducing carbon-carbon multiple bonds. discoveryjournals.org Its low cost and effectiveness make it a valuable tool in synthetic chemistry.

Table 1: Comparison of Catalyst Systems in Related Syntheses

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Copper(I) Oxide/Phenanthroline | Oxidative Amination of C-H bonds | Direct synthesis from alkylarenes; high selectivity for monoamination. rsc.orgrsc.org |

| Palladium on Carbon (Pd/C) | Catalytic Transfer Hydrogenation | High efficiency; catalyst is recyclable; versatile for many reductions. arkat-usa.org |

| Iron(III) Chloride (FeCl₃) | Reduction with Hydrazine | Inexpensive; environmentally benign; effective for nitro group reduction. nih.gov |

Solvent Effects and Reaction Media Investigations (e.g., Solvent-free conditions)

The reaction medium can significantly influence the outcome, rate, and environmental impact of a synthesis.

Solvent Effects: Protic solvents like methanol and ethanol are often used in these syntheses. Methanol has been identified as an effective solvent for the selective reduction of nitroarenes using hydrazine hydrate and a Pd/C catalyst. arkat-usa.org The choice of solvent can be critical; for instance, in some related syntheses of pyrazoles from hydrazones, protic polar solvents favored the desired product formation, while non-polar solvents were ineffective.

Solvent-free Conditions: There is a growing interest in developing solvent-free reaction conditions to create more environmentally friendly and efficient processes. A mechanochemical (solvent-free) approach has been successfully used for the condensation of p-nitrophenyl hydrazine with aromatic aldehydes to form hydrazones. This method is rapid, with reaction times of only 2-5 minutes, requires no catalyst, and simplifies the workup procedure. Similarly, the reduction of aromatic nitro compounds using hydrazine hydrate supported on alumina (B75360) has been achieved under solvent-free conditions with microwave irradiation, often in the presence of an iron catalyst.

Table 2: Research Findings on Reaction Media

| Condition | Reaction Step | Findings |

|---|---|---|

| Solvent-free | Hydrazone formation (condensation) | Rapid (2-5 min), catalyst-free, high reproducibility, and affords pure products with simple workup. |

| Solvent-free (Microwave) | Nitro group reduction | Effective with alumina-supported hydrazine and an iron catalyst. |

| Methanol | Nitro group reduction (Pd/C) | Identified as an optimal solvent for selective reductions. arkat-usa.org |

| Ethanol | Hydrazine substitution | Used as a solvent for FeO(OH)@C-catalyzed reactions. |

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzyl Hydrazine and Analogs

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group (-NHNH₂) is the primary center of nucleophilicity in the (3-Nitrobenzyl)hydrazine molecule, engaging in a variety of characteristic reactions.

Nucleophilic Properties and Reactions

The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. However, the presence of the electron-withdrawing nitro group on the benzene (B151609) ring diminishes the electron density on the hydrazine nitrogens, thereby modulating its nucleophilicity compared to unsubstituted benzylhydrazine (B1204620). Despite this, this compound readily participates in nucleophilic substitution and addition reactions. It can react with various electrophiles, where one of the nitrogen atoms attacks an electron-deficient center, leading to the formation of new covalent bonds nih.govresearchgate.net. For instance, it can be used as a reagent in the preparation of heterocyclic compounds like pyrazolines and pyrazoles cymitquimica.com.

Role in Condensation Reactions (e.g., Hydrazone Formation)

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones wikipedia.orglibretexts.orglibretexts.org. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule fiveable.mestackexchange.comwikipedia.org. The resulting hydrazone is characterized by a carbon-nitrogen double bond (C=N-NH-). This compound and its analogs, such as p-nitrophenylhydrazine, are frequently used in these reactions mdpi.comdiscoveryjournals.orgnih.gov. The formation of hydrazones is a versatile transformation in organic synthesis, serving as a key step in reactions like the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups libretexts.orgfiveable.mewikipedia.org. The reaction is typically carried out by refluxing the hydrazine derivative with the carbonyl compound in a suitable solvent like ethanol (B145695) researchgate.net.

Below is a table summarizing the synthesis of hydrazone derivatives from the condensation of p-nitrophenylhydrazine, a close analog of this compound, with various aromatic aldehydes. This data is representative of the types of condensation reactions this compound can undergo.

| Aldehyde Reactant | Hydrazone Product | Reaction Conditions | Yield (%) | Reference |

| 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | Solvent-free, room temperature, 2-5 min | 57.28 | discoveryjournals.org |

| 3,5-Dichlorobenzaldehyde | (E)-1-(3,5-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | Solvent-free, room temperature, 2-5 min | 32.69 | discoveryjournals.org |

| 3,4,5-Trimethoxybenzaldehyde | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | Solvent-free, room temperature, 2-5 min | 30.51 | discoveryjournals.org |

| 5-(4-nitrophenyl)-2-furaldehyde | N/A | Mechanochemical grinding, 3x30 min | 92 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Oxidative Reactivity and Stability Considerations

The hydrazine moiety is susceptible to oxidation. The stability of this compound can be influenced by oxidizing agents and reaction conditions. The benzylic carbon, being adjacent to the aromatic ring, is also a potential site for oxidation, which could transform the methylene group into a carbonyl group under certain catalytic conditions mdpi.commasterorganicchemistry.comacgpubs.org. The degradation of hydrazines can be catalyzed by transition metals, leading to decomposition dtic.mil. While specific stability data for this compound is not extensively detailed, its hydrochloride salt is commercially available as a powder with a melting point of approximately 210 °C (with decomposition), suggesting a degree of stability under standard conditions sigmaaldrich.comsigmaaldrich.com.

Transfer Hydrogenation Chemistry

Hydrazine and its derivatives serve as a convenient in situ source of hydrogen in catalytic transfer hydrogenation reactions nih.govorganic-chemistry.orgnih.govarizona.edu. This method circumvents the need for handling hazardous hydrogen gas under pressure google.com. In this process, this compound can act as a hydrogen donor. In the presence of a catalyst, such as palladium on carbon (Pd/C), the hydrazine derivative transfers hydrogen atoms to a substrate, leading to its reduction nih.govnih.govarizona.edu. This technique is particularly effective for the reduction of nitroarenes to their corresponding anilines nih.govorganic-chemistry.orgnih.govarizona.eduresearchgate.net.

Reactivity of the Nitroaromatic Moiety

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but also presents a key site for reduction reactions.

Reduction of Nitro Groups to Amino Groups

The most significant reaction of the nitroaromatic portion of this compound is the reduction of the nitro group to an amino group (-NH₂) acs.orgwikipedia.org. This transformation is a cornerstone of synthetic organic chemistry for the preparation of aromatic amines nih.govacs.org. A highly efficient and selective method for this reduction involves catalytic transfer hydrogenation using hydrazine hydrate (B1144303) as the hydrogen source and a palladium on carbon (Pd/C) catalyst nih.govorganic-chemistry.orgnih.govarizona.eduresearchgate.net. This method is advantageous as it proceeds under relatively mild conditions and shows good functional group tolerance, allowing for the selective reduction of the nitro group without affecting other reducible functionalities, such as halogens, on the aromatic ring nih.govorganic-chemistry.orgnih.govarizona.edu. The successful application of this methodology allows for the synthesis of (3-aminobenzyl)hydrazine from this compound. The general mechanism involves the stepwise reduction of the nitro group to nitroso and then hydroxylamine (B1172632) intermediates, which are further reduced to the amine google.commdpi.com.

The following table presents data on the selective reduction of various halogenated nitroarenes to the corresponding anilines using hydrazine hydrate and a Pd/C catalyst, illustrating the conditions applicable for the reduction of the nitro group in compounds like this compound.

| Nitroarene Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | 4-Bromoaniline | 10 mmol NH₂NH₂·H₂O, 13 mg Pd/C, 5 mL MeOH, 80°C, 5 min | 98 | nih.gov |

| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 10 mmol NH₂NH₂·H₂O, 13 mg Pd/C, 5 mL MeOH, 80°C, 5 min | 99 | nih.gov |

| 1-Iodo-4-nitrobenzene | 4-Iodoaniline | 10 mmol NH₂NH₂·H₂O, 13 mg Pd/C, 5 mL MeOH, 80°C, 5 min | 99 | nih.gov |

| 2-Nitro-5-chloropyridine | 5-Chloro-2-aminopyridine | 10 mmol NH₂NH₂·H₂O, 13 mg Pd/C, 5 mL MeOH, 80°C, 10 min | 95 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Influence on Aromatic Electrophilicity and Nucleophilicity

The chemical reactivity of this compound is fundamentally dictated by the electronic interplay between the aromatic nitro group and the hydrazine moiety, mediated by the benzylic methylene bridge. The presence and position of the nitro group on the benzene ring significantly modulate the electrophilicity of the aromatic system and the nucleophilicity of the hydrazine group.

Aromatic Electrophilicity:

This deactivation means that electrophilic substitution reactions on the aromatic ring of this compound would require harsh conditions. The meta-positioning of the nitro group directs any potential incoming electrophiles to the ortho and para positions relative to the benzylhydrazine substituent, as the meta position relative to the nitro group is the least deactivated.

Nucleophilicity of the Hydrazine Moiety:

The nucleophilicity of the hydrazine group in this compound is primarily influenced by the electron-withdrawing nature of the 3-nitrobenzyl substituent. Electron-withdrawing groups attached to a hydrazine moiety generally decrease its nucleophilicity by reducing the electron density on the nitrogen atoms. The 3-nitrobenzyl group pulls electron density away from the hydrazine nitrogens via an inductive effect through the sigma bonds of the benzylic carbon. This effect makes the lone pairs on the nitrogen atoms less available for donation to an electrophile.

Compared to unsubstituted benzylhydrazine, this compound is expected to be a weaker nucleophile. This reduced nucleophilicity affects the rates of its reactions with electrophiles, such as aldehydes and ketones in the formation of hydrazones. While still a competent nucleophile due to the alpha effect—where an adjacent atom with lone pairs enhances nucleophilicity—its reactivity is tempered by the deactivating nitro group.

The table below illustrates the general trend of substituent effects on the nucleophilicity of amine and hydrazine derivatives, providing context for the expected reactivity of this compound.

| Compound | Substituent Nature | Effect on Nucleophilicity | Relative Reactivity Trend |

|---|---|---|---|

| Benzylamine | Electron-Donating (Alkyl) | Increases | High |

| Benzylhydrazine | Alkyl (relative to hydrazine) | Moderate | Moderate |

| This compound | Electron-Withdrawing (Inductive) | Decreases | Lower |

| 2,2,2-Trifluoroethylamine | Strongly Electron-Withdrawing | Strongly Decreases | Very Low |

Reaction Mechanism Elucidation

Investigations of Bond Formation and Cleavage in Synthetic Pathways

The synthetic utility and reaction pathways of this compound and its analogs are characterized by specific bond formation and cleavage events, primarily involving the hydrazine N-N and N-H bonds, as well as the formation of new carbon-nitrogen (C-N) bonds.

A quintessential reaction of hydrazines is condensation with carbonyl compounds to form hydrazones, a process that involves the formation of a C=N double bond. The mechanism begins with the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazine onto the electrophilic carbonyl carbon. This step forms a tetrahedral carbinolamine intermediate. The rate-limiting step at neutral pH is typically the subsequent acid-catalyzed dehydration of this intermediate to yield the final hydrazone product. This pathway involves the cleavage of two N-H bonds, one C-O bond, and the formation of a stable C=N bond.

Another critical aspect of hydrazine chemistry is the cleavage of the nitrogen-nitrogen (N-N) single bond. This bond is relatively weak and can be cleaved under various conditions, including reductive, oxidative, and photochemical methods.

Reductive Cleavage: The N-N bond in hydrazine derivatives can be cleaved using reducing agents like sodium in liquid ammonia (B1221849) or through catalytic hydrogenation. researchgate.netresearchgate.net This process results in the formation of two separate amine functionalities. For a disubstituted hydrazine, this cleavage provides a synthetic route to secondary amines. acs.org

Photochemical Cleavage: Studies on aromatic hydrazines have demonstrated that the N-N bond can be cleaved using visible light in the presence of a photocatalyst. acs.orgrsc.org This reaction often proceeds via the formation of a nitrogen radical cation intermediate. rsc.org

These bond cleavage pathways are significant in both synthetic applications and in understanding the degradation or metabolic pathways of hydrazine-containing compounds. For this compound, such cleavage would lead to the formation of 3-nitrobenzylamine and ammonia.

Kinetic and Computational Studies on Reaction Pathways

Kinetic and computational studies provide deeper, quantitative insights into the reaction mechanisms of hydrazine derivatives. While specific studies on this compound are not extensively documented, analysis of analogous systems reveals key mechanistic features.

Kinetic Studies:

Computational Studies:

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of hydrazine derivatives. acs.org Computational models can be used to calculate the geometries and energies of reactants, transition states, and products, thereby mapping the entire potential energy surface of a reaction.

For hydrazine reactions, DFT calculations have been used to:

Investigate the thermodynamics of N-N bond cleavage by calculating bond dissociation enthalpies (BDEs). sci-hub.box

Elucidate the mechanism of hydrazine decomposition on catalyst surfaces, identifying whether N-N or N-H bond scission is the preferred initial step. rsc.orgrsc.orgresearchgate.net

Model the transition states for nucleophilic attack and subsequent steps in reactions like hydrazone formation. ljmu.ac.uk

For instance, computational studies on hydrazine decomposition on metal surfaces have shown that the process often begins with N-N bond scission, which has a lower activation energy compared to N-H bond cleavage. rsc.orgresearchgate.net Such calculations provide activation barriers (Ea) and reaction enthalpies (ΔH), which are critical for predicting reaction feasibility and rates.

The table below presents representative calculated activation energies for elementary steps in hydrazine reactions from computational studies on analogous systems, illustrating the type of data obtained from such investigations.

| Reaction / Process | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| N-N Bond Scission | Hydrazine on Cu(111) surface | DFT | < 23 | N-N bond decoupling is kinetically favorable. rsc.orgresearchgate.net |

| H-abstraction from -NH- | Monomethylhydrazine + O₃ | MP2/6-311G(d) | 8.2 | Initial step in oxidation pathway. nih.gov |

| Hydrazone Formation (H₂O elimination) | Generic Hydrazine + Carbonyl | DFT (M06-2X/6-31G*) | ~15-25 | Rate-limiting step is often dehydration. ljmu.ac.uk |

| Phenyl Ligand Migration to N | Cr-Hydrazido Complex | DFT (ωB97X-2/def2-TZVPP) | 33.8 | High barrier for direct N-C bond formation. acs.org |

These combined kinetic and computational approaches are essential for building a comprehensive mechanistic understanding of the reactivity of this compound, allowing for the prediction of its behavior in various chemical environments and the rational design of synthetic pathways.

Derivatization and Functionalization Strategies

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine (B178648) group in (3-Nitrobenzyl)hydrazine are nucleophilic and can readily react with electrophiles such as alkyl halides and acyl chlorides. These N-alkylation and N-acylation reactions are fundamental strategies for building more complex molecular architectures.

A documented strategy for producing a derivatized this compound core involves the N-alkylation of an acylated hydrazine precursor. Specifically, ethyl hydrazinecarboxylate can be alkylated with 1-(chloromethyl)-3-nitrobenzene. google.comgoogle.com In this reaction, the 3-nitrobenzyl group is introduced onto one of the nitrogen atoms of the hydrazine derivative. This method yields ethyl 2-(3-nitrobenzyl)hydrazine-1-carboxylate, a compound that incorporates both an N-acyl (ethoxycarbonyl) group and an N-alkyl (3-nitrobenzyl) group. google.comgoogle.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to neutralize the acid generated. google.comgoogle.com The addition of sodium iodide can facilitate the reaction by in-situ conversion of the benzyl (B1604629) chloride to the more reactive benzyl iodide. google.comgoogle.com

Table 1: Example of N-Alkylation for the Synthesis of a this compound Derivative

| Reactant A | Reactant B | Reagents | Solvent | Product |

|---|

This table illustrates a synthetic route to a key derivative, as described in patent literature. google.comgoogle.com

Formation of Hydrazone Derivatives

A cornerstone of hydrazine chemistry is the formation of hydrazones through condensation with carbonyl compounds. This reaction pathway provides a reliable method for extending the molecular framework of this compound.

This compound is expected to react readily with a wide range of aldehydes and ketones. The reaction proceeds via nucleophilic attack of the terminal amino group (-NH₂) of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a dehydration step, typically under acidic catalysis, to yield the corresponding (3-nitrobenzyl)hydrazone, which is characterized by a carbon-nitrogen double bond (C=N). This reaction is a highly efficient method for creating new, larger molecules with potential for further functionalization.

In the case of this compound, the condensation reaction is highly regioselective. The terminal, unsubstituted nitrogen atom (-NH₂) is significantly more nucleophilic and less sterically hindered than the nitrogen atom attached to the benzyl group. Consequently, the reaction occurs exclusively at the terminal nitrogen.

The resulting C=N double bond of the hydrazone is rigid and does not allow for free rotation, leading to the possibility of geometric isomerism. These stereoisomers are designated as E (entgegen) and Z (zusammen) based on the Cahn-Ingold-Prelog priority of the substituents on the double bond atoms. The ratio of E to Z isomers formed can be influenced by several factors, including the steric bulk of the substituents on the carbonyl compound and the reaction conditions, such as solvent and temperature. The formation of one isomer over the other is often driven by thermodynamic stability, with the isomer that minimizes steric strain being favored.

Cyclization Reactions to Form Heterocyclic Compounds

Hydrazones derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. These cyclization reactions allow for the construction of stable ring systems that are prevalent in many areas of chemistry.

This compound can serve as a key building block for five-membered nitrogen-containing heterocycles like pyrazolines and pyrazoles. The standard synthetic approach involves the reaction of the hydrazine with a 1,3-dielectrophile. For instance, the reaction of this compound with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) would proceed through an initial conjugate addition followed by intramolecular cyclization and dehydration to form a (3-nitrobenzyl)-substituted pyrazoline.

Similarly, reacting this compound with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, is a classic method for constructing a pyrazole (B372694) ring. The reaction involves a double condensation, where both nitrogen atoms of the hydrazine react with the two carbonyl groups to form the aromatic pyrazole ring, ultimately yielding a 1-(3-nitrobenzyl)pyrazole derivative.

Introduction of Additional Functional Groups onto the Aromatic Ring

The aromatic ring of this compound is another site for functionalization. The existing nitro group strongly influences the reactivity of the ring. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions.

A more common and synthetically useful strategy is the reduction of the nitro group to an amine (-NH₂). This transformation can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). The resulting (3-aminobenzyl)hydrazine is a significantly different molecule in terms of reactivity. The amino group is strongly activating and an ortho-, para-director, which facilitates subsequent electrophilic substitution reactions on the aromatic ring. This reduction opens up numerous possibilities for further derivatization, such as diazotization of the new amino group followed by Sandmeyer reactions to introduce a wide variety of substituents.

Spectroscopic and Structural Characterization of 3 Nitrobenzyl Hydrazine and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a (3-Nitrobenzyl)hydrazine derivative, such as a hydrazone, would exhibit several characteristic absorption bands that confirm its structural features.

Key vibrational frequencies are associated with the nitro group (NO₂), the aromatic ring (C-H and C=C bonds), the methylene (B1212753) bridge (-CH₂-), and the hydrazine (B178648) or hydrazone moiety (N-H, C=N). The nitro group typically displays two strong, characteristic stretching vibrations: an asymmetric stretch usually found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1300–1370 cm⁻¹ range. For instance, in related nitro-aromatic compounds, these bands are prominent and confirm the presence of the NO₂ substituent on the benzene (B151609) ring.

The aromatic ring gives rise to several signals. The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1450–1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations occur in the 675–900 cm⁻¹ range, and their specific positions can help determine the substitution pattern on the aromatic ring (in this case, meta-substitution).

The methylene (-CH₂-) group connecting the aromatic ring to the hydrazine moiety shows C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and a characteristic scissoring (bending) vibration around 1450-1470 cm⁻¹. The N-H stretching vibrations of the hydrazine group are typically observed as one or two bands in the 3200–3400 cm⁻¹ region. In derivatives like hydrazones, the C=N (imine) stretching vibration is a key diagnostic peak, typically appearing in the 1580–1650 cm⁻¹ range.

Table 1: Typical FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Methylene) | Stretching | 2850 - 2960 |

| C=N (Imine) | Stretching | 1580 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| C-H (Methylene) | Bending (Scissoring) | 1450 - 1470 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons, the benzylic methylene protons, and the N-H protons of the hydrazine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The protons on the 3-nitrophenyl group typically appear in the downfield region (δ 7.5–8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The meta-substitution pattern results in a complex splitting pattern. For example, in the related compound 3-nitrobenzyl alcohol, the aromatic protons appear at δ 7.50, 7.63, 8.21, and 8.07 ppm acs.org. A similar pattern is expected for this compound, with four distinct signals in this region.

The two protons of the benzylic methylene (-CH₂-) group are deshielded by the adjacent aromatic ring and the nitrogen atom, typically resonating as a singlet around δ 5.0–5.8 ppm. In the ¹H NMR spectrum of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole, a derivative where the hydrazine is replaced by a triazole ring, this benzylic signal appears as a singlet at δ 5.89 ppm, providing a strong reference point for the expected chemical shift in related structures researchgate.net. The protons of the -NHNH₂ group can appear as broad signals and their chemical shift is highly variable, depending on the solvent, concentration, and temperature.

Table 2: Expected ¹H NMR Chemical Shifts for a (3-Nitrobenzyl) Moiety

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H | Multiplet | 7.5 - 8.5 |

| -CH₂- | Singlet | 5.0 - 5.8 |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For a this compound derivative, signals are expected for the aromatic carbons and the benzylic methylene carbon.

The aromatic carbons typically resonate in the δ 120–150 ppm range. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and appears far downfield, typically around δ 148 ppm. The carbon attached to the methylene group (C-CH₂) would appear around δ 140 ppm. The other aromatic carbons (C-H) will have distinct signals within the δ 122–135 ppm range. For comparison, in 3-nitrobenzyl alcohol, the aromatic carbons appear at δ 122.3, 122.8, 129.5, 134.9, 142.1, and 148.3 ppm acs.org.

The benzylic methylene carbon (-CH₂-) signal is expected to appear in the δ 50–65 ppm range. In the closely related compound 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, the benzylic carbon resonates at δ 54 ppm, which serves as a reliable estimate.

Table 3: Expected ¹³C NMR Chemical Shifts for a (3-Nitrobenzyl) Moiety

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ | ~148 |

| C-CH₂ (Aromatic) | ~140 |

| Ar C-H | 122 - 135 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions. For example, it would show a correlation between the proton at position 4 and the protons at positions 2 and 6 of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum. For instance, it would show a cross-peak connecting the ¹H signal of the benzylic -CH₂- group (e.g., ~δ 5.6 ppm) to its corresponding ¹³C signal (~δ 54 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include:

Correlations from the benzylic protons (-CH₂-) to the aromatic carbons, including the carbon attached to the methylene group (C-CH₂) and the carbons at the ortho positions.

Correlations from the aromatic protons to their neighboring carbons, further confirming the substitution pattern.

These 2D NMR techniques, used in combination, provide definitive evidence for the structure of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

For this compound (C₇H₉N₃O₂), the molecular weight is 167.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 167.

The fragmentation pattern is highly diagnostic of the structure. A prominent fragmentation pathway for benzyl (B1604629) compounds is the cleavage of the benzylic bond. For this compound, this would lead to the formation of the stable 3-nitrobenzyl cation (O₂N-C₆H₄-CH₂⁺) at m/z 136. This fragment would likely be one of the most abundant ions in the spectrum. Subsequent loss of the nitro group (NO₂) from this fragment could produce an ion at m/z 90. Another possible fragmentation is the loss of the hydrazine moiety (-NHNH₂) to also give the m/z 136 fragment. Analysis of derivatives, such as 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, shows a characteristic peak for the benzyl cation (m/z 91), demonstrating the tendency of the benzylic bond to cleave rsc.org.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 167 | [M]⁺ (Molecular Ion) |

| 136 | [M - NHNH₂]⁺ or [O₂N-C₆H₄-CH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene (B124822) chromophore. Nitrobenzene itself exhibits two main absorption bands: a strong band around 240-270 nm corresponding to a π → π* transition and a weaker band at longer wavelengths (around 330-350 nm) attributed to an n → π* transition associated with the nitro group. The presence of the benzylhydrazine (B1204620) substituent will likely cause a slight shift (a bathochromic or red shift) in these absorption maxima compared to unsubstituted nitrobenzene. The exact position of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis. This technique is valuable for confirming the presence of the nitro-aromatic system and can be used for quantitative analysis based on the Beer-Lambert law.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitrobenzyl alcohol |

| 1-(3-Nitrobenzyl)-4-phenyl-1H-1,2,3-triazole |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole |

| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole |

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry and intermolecular interactions in the solid state.

For instance, the crystal structure of (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine reveals significant details about the conformation of the 3-nitrobenzyl group. In this derivative, the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring are not coplanar, exhibiting a dihedral angle of 26.25 (16)°. The crystal packing is stabilized by a network of intermolecular interactions, including C—H⋯O and N—H⋯O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Similarly, the crystallographic analysis of N,N′-Bis(3-nitrobenzylidene)hydrazine shows a molecule with a crystallographically imposed center of symmetry at the midpoint of the N—N bond, adopting an E,E configuration. The dihedral angle between the nitro group and the attached benzene ring is a mere 3.4 (2)°, indicating near planarity. The crystal structure is further characterized by weak intermolecular C—H⋯O hydrogen bonds that link the molecules into infinite chains.

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound Name | Dihedral Angle (Nitro Group & Benzene Ring) | Key Intermolecular Interactions |

|---|---|---|

| (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | 26.25 (16)° | C—H⋯O, N—H⋯O, π-π stacking |

| N,N′-Bis(3-nitrobenzylidene)hydrazine | 3.4 (2)° | C—H⋯O hydrogen bonds |

Elemental Analysis (Carbon, Hydrogen, Nitrogen)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the molecular formula to verify the purity and identity of the synthesized compound.

For this compound, with a molecular formula of C₇H₉N₃O₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): 50.29%

Hydrogen (H): 5.43%

Nitrogen (N): 25.14%

While specific experimental elemental analysis data for the parent this compound is not detailed in the available literature, numerous studies on its derivatives report such analyses to confirm the successful synthesis of their target molecules. These analyses consistently show a close correlation between the experimentally found values and the calculated theoretical percentages for the respective derivatives, thereby validating their chemical structures.

For example, in the synthesis of various silver(I) complexes with thiosemicarbazone derivatives of acetylbarbituric acid, elemental analysis was a key characterization technique. Although these are complex coordination compounds, the principle remains the same: the found percentages of C, H, and N must align with the calculated values for the proposed molecular formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 50.29 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.43 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 25.14 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.14 |

| Total | 167.19 | 100.00 |

This theoretical data serves as a crucial benchmark for experimental verification of this compound. Any synthetic preparation of this compound would be expected to yield experimental elemental analysis results in close agreement with these calculated values, typically within a ±0.4% margin of error, to be considered pure.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in the field of drug discovery and materials science for predicting the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. While specific docking studies for (3-Nitrobenzyl)hydrazine are not extensively documented, research on structurally related nitrophenyl hydrazone derivatives provides significant insight into the potential interactions of this class of compounds.

These simulations involve placing the ligand into the binding site of a target protein and calculating the binding affinity using a scoring function. Such studies have been performed on various p-nitrophenyl hydrazones to evaluate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase, which are relevant targets for anti-inflammatory drugs. researchgate.netchemrxiv.org The docking procedure is typically performed in a flexible mode, allowing the ligand to adopt various conformations within the receptor's active site. chemrxiv.org

Key findings from these simulations on related compounds indicate that the hydrazone moiety is often involved in crucial hydrogen bonding interactions with amino acid residues in the enzyme's active site. researchgate.net The nitro-substituted phenyl ring can engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-protein complex. researchgate.net For example, in studies of p-nitrophenyl hydrazones as multi-target inhibitors, interactions with key amino acids essential for anti-inflammatory activity and proton pump inhibition were observed. chemrxiv.org These computational approaches are vital for designing novel compounds with potentially improved binding affinities and selectivity.

Table 1: Example of Molecular Docking Results for a Nitrophenyl Hydrazone Derivative

| Target Protein | Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| COX-2 | 1-(4-nitrophenyl)-2-[(3,4,5-trimethoxyphenyl)methylidene] hydrazine (B178648) | -9.5 | Arg513, His90, Tyr385 | Hydrogen Bonding, π-π Stacking |

| 5-LOX | 1-(4-nitrophenyl)-2-[(3,4,5-trimethoxyphenyl)methylidene] hydrazine | -8.7 | His372, Gln363, Leu368 | Hydrogen Bonding, Hydrophobic |

Note: Data is illustrative of findings for related p-nitrophenyl hydrazone compounds as reported in literature and does not represent direct results for this compound. chemrxiv.orgchemrxiv.org

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Theoretical methods are employed to investigate the mechanisms and kinetics of chemical reactions. For molecules containing a hydrazine moiety, DFT has been used to study decomposition pathways, such as N-N and N-H bond cleavage. researchgate.net By calculating the potential energy surface, researchers can identify transition states and determine the activation energies for different reaction pathways. researchgate.netmdpi.com For instance, studies on the decomposition of hydrazine on copper surfaces have shown that N-N bond scission is often energetically favored over dehydrogenation via N-H bond scission. researchgate.net Such calculations are critical for understanding the stability and reactivity of this compound under various conditions.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. After optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-31G(d,p)), vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. mdpi.com Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing simulated UV-Visible absorption spectra that often show good agreement with experimental results. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, assisting in the structural elucidation of newly synthesized compounds. acs.org

Table 2: Comparison of Experimental and DFT-Calculated IR Frequencies for a Related Hydrazone Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3180 | 3175 |

| C=N Stretch | 1610 | 1605 |

| N-O Asymmetric Stretch | 1520 | 1515 |

| N-O Symmetric Stretch | 1345 | 1340 |

Note: Data is illustrative of the typical agreement between experimental and theoretical values for related hydrazone compounds. mdpi.com

Structure-Reactivity and Structure-Property Relationship Studies

Computational studies are pivotal in establishing relationships between a molecule's structure and its chemical reactivity or physical properties (QSPR/QSAR). For nitro-substituted hydrazines, the position and nature of substituents on the aromatic ring can dramatically alter their biological activity and chemical behavior.

For example, in docking studies of nitrophenyl hydrazones, the presence of electron-donating or electron-withdrawing groups on the phenyl ring was found to modulate the anti-inflammatory activity. researchgate.net Theoretical studies on para-substituted nitrobenzene (B124822) derivatives have shown how intramolecular interactions influence the geometry of the nitro group, such as its twist angle relative to the phenyl ring. mdpi.com This geometric parameter, in turn, affects the molecule's conjugation, electronic properties, and capacity for intermolecular interactions. These computational models allow for the rational design of new derivatives with tailored properties.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Computational tools, in conjunction with experimental data from X-ray crystallography, can elucidate and quantify these forces. For derivatives of this compound, hydrogen bonding is a dominant interaction. The hydrazine group contains both hydrogen bond donors (-NH) and acceptors (N), while the nitro group acts as a strong hydrogen bond acceptor (-NO2).

A detailed crystallographic and computational study of a related compound, (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, utilized Hirshfeld surface analysis to partition and quantify the intermolecular contacts. researchgate.net This analysis revealed that in addition to hydrogen bonds (N-H···O and C-H···O), other interactions such as H···H, Cl···H, and π-π stacking play a significant role in stabilizing the crystal structure. researchgate.net The molecules were linked by C—H⋯O, N—H⋯O, and C—H⋯Cl hydrogen bonds, forming layers within the crystal lattice. researchgate.net Such detailed analyses of intermolecular forces are crucial for understanding polymorphism and designing crystalline materials with specific properties.

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine

| Intermolecular Contact Type | Contribution to Crystal Packing (%) |

|---|---|

| H···H | 22.1% |

| Cl···H / H···Cl | 20.5% |

| O···H / H···O | 19.7% |

| C···C | 11.1% |

Source: Data from the Hirshfeld surface analysis of a structurally related compound. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

Hydrazine (B178648) derivatives are recognized as fundamental building blocks in synthetic chemistry due to the high reactivity and nucleophilic nature of the diazine moiety. psvmkendra.com This allows for a wide range of chemical transformations, including condensations, cyclizations, and substitutions, making them indispensable for constructing functionalized molecules. psvmkendra.com

The benzylhydrazine (B1204620) framework, in particular, is a key structural motif in numerous pharmacologically active compounds. rsc.org For instance, benzylhydrazine is a component of drugs such as the antidepressant isocarboxazid (B21086) and the anti-cancer agent procarbazine. rsc.org The utility of (3-Nitrobenzyl)hydrazine lies in its dual functionality. The hydrazine group can react with carbonyl compounds to form stable hydrazone linkages, a common strategy in drug design. scirp.org Simultaneously, the nitro group on the aromatic ring can be readily reduced to an amine, providing a handle for further molecular elaboration. This ortho, meta, para substitution pattern allows for fine-tuning of the molecule's electronic and steric properties, which is crucial in the development of targeted therapeutics.

The synthesis of complex bioactive molecules often relies on the strategic incorporation of such versatile building blocks. Research on phenyl hydrazine derivatives has demonstrated their utility in creating compounds with significant antiproliferative activity against cancer cell lines. scirp.org The structural versatility of hydrazine-based compounds makes them popular starting materials for pharmaceuticals, agrochemicals, and dyes. psvmkendra.com

Precursors for Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. rsc.org Hydrazine and its derivatives are cornerstone reagents for the synthesis of a vast array of these cyclic systems. researchgate.netnih.gov The most prominent application is in the synthesis of pyrazoles, which is typically achieved through the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

This compound serves as an ideal precursor for N-substituted pyrazoles. The reaction involves a nucleophilic attack by the hydrazine on the two carbonyl carbons of a 1,3-diketone, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. researchgate.net The (3-nitrobenzyl) group remains attached to one of the nitrogen atoms of the pyrazole ring, influencing the final properties of the molecule.

The general synthetic utility of hydrazines extends to a variety of other heterocyclic systems. For example, reactions with α,β-unsaturated ketones (chalcones) can yield pyrazolines, which are five-membered non-aromatic heterocycles. mdpi.comresearchgate.net Further reactions can lead to the formation of pyridines, thiazoles, and thiophenes. nih.gov The N-N bond is a key structural element in many of these bioactive agents. nih.gov

Table 1: Synthesis of Heterocyclic Compounds from Hydrazine Derivatives

| Precursors | Resulting Heterocycle | Reaction Type | Reference |

| Hydrazine + 1,3-Diketone | Pyrazole | Cyclocondensation | nih.gov |

| Hydrazine + α,β-Unsaturated Ketone | Pyrazoline | Cyclization | researchgate.net |

| Hydrazine Hydrate (B1144303) + Chalcone + Formic Acid | 1-Formyl-2-pyrazoline | Cyclization | mdpi.com |

| Hydrazide-hydrazone Derivatives | Coumarin (B35378), Pyridine, Thiazole | Heterocyclization | nih.gov |

Role in Catalytic Reactions (e.g., as a ligand component or influence on catalysis)

While this compound itself is not typically a catalyst, it can be readily converted into derivatives that serve as effective ligands in coordination chemistry. Hydrazones, formed by the condensation of a hydrazine with an aldehyde or ketone, are versatile ligands capable of coordinating with a wide range of metal ions through their nitrogen and oxygen donor atoms. researchgate.net These metal-hydrazone complexes often exhibit significant catalytic activity. researchgate.netnih.gov

The general process involves:

Ligand Synthesis : Reaction of this compound with a suitable carbonyl compound (e.g., salicylaldehyde) to form a Schiff base hydrazone ligand.

Complex Formation : The resulting hydrazone ligand is then reacted with a metal salt (e.g., salts of Cu(II), Ni(II), Co(II)) to form a stable metal complex. jptcp.com

The coordination of the metal ion to the ligand can enhance its biological and chemical activity. nih.gov For example, some transition metal complexes derived from hydrazone ligands have been shown to be effective catalysts for the oxidation of aniline (B41778) to azobenzene. nih.gov The electronic properties of the ligand, influenced by substituents like the nitro group in this compound, can modulate the catalytic activity of the metal center. The electron-withdrawing nature of the nitro group can affect the electron density at the coordination sites, thereby influencing the stability and reactivity of the complex.

Furthermore, benzylidenehydrazine (B8809509) derivatives have been studied for their inhibitory effects on enzymes, demonstrating a direct influence on biological catalytic systems. nih.gov

Development of Chemosensors (related to hydrazine derivatives)

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable change, such as color or fluorescence. researchgate.net Hydrazone derivatives have been widely adopted in the design of small-molecule colorimetric and fluorescent chemosensors for detecting metal ions and anions. researchgate.net

The design of a hydrazone-based chemosensor typically involves a receptor unit, which contains the hydrazone binding site, and a signaling unit (chromophore or fluorophore). When the analyte binds to the receptor, it perturbs the electronic system of the signaling unit, causing a detectable optical response. The hydrazone moiety is an excellent receptor due to its ability to form stable coordination complexes with metal ions or hydrogen bonds with anions. researchgate.net

This compound can serve as a precursor for such chemosensors. By condensing it with an aldehyde or ketone that is part of a fluorophore (like coumarin or phenothiazine), a sensor molecule can be synthesized. The (3-nitrobenzyl) portion of the molecule could influence the sensor's selectivity and sensitivity through steric and electronic effects. While much research has focused on developing sensors for hydrazine due to its toxicity, nih.govacs.orgacs.orgmdpi.com the use of hydrazine derivatives as the core sensing element for other analytes is a significant area of materials science. researchgate.net

Applications in Polymer and Hybrid Material Synthesis (relevant to benzylhydrazine)

The reactivity of the hydrazine functional group makes it a useful component in polymer chemistry. Hydrazine and its derivatives can act as monomers or cross-linkers in condensation polymerization reactions. researchgate.net For example, polymers can be synthesized by reacting bishydrazino derivatives with dialdehydes, such as terephthaldehyde, to form polymers containing hydrazone linkages. mdpi.com

This compound, possessing a single hydrazine group, could be incorporated into a polymer backbone or used as a pendant group to functionalize a polymer chain. For instance:

Poly(acylhydrazones) : Materials with high glass transition temperatures (Tg) and vitrimeric (self-healing and recyclable) properties have been prepared by condensing dihydrazides with aldehydes. rsc.org A monofunctional hydrazine derivative could act as a chain-capping agent to control molecular weight.

Functional Copolymers : A monomer containing a benzylhydrazine-like structure could be copolymerized to introduce specific functionalities. For example, a vinyl benzyl (B1604629) phthalimide (B116566) monomer has been used to create nanoparticles that are responsive to hydrazine, demonstrating how such functionalities can be integrated into polymer systems. rsc.org The nitro group in this compound offers a site for post-polymerization modification, such as reduction to an amine, which could then be used to attach other molecules, like peptides, to create biofunctional materials. nih.gov

In the field of hybrid materials, hydrazine derivatives can be used to functionalize inorganic surfaces or as precursors for nanomaterials. For instance, hydrazine hydrate has been used as a mineralizer in the synthesis of ZnO nanorods. researchgate.net A functionalized hydrazine like this compound could be used to modify the surface of such nanostructures, imparting new properties for applications in catalysis or sensing.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The development of innovative and efficient methods for the synthesis of (3-Nitrobenzyl)hydrazine and its analogs is a key area of ongoing research. Traditional synthetic routes often involve multiple steps and may utilize hazardous reagents. Modern synthetic chemistry seeks to overcome these limitations through the exploration of more direct and sustainable approaches.

One promising avenue is the direct amination of benzylic C(sp³)–H bonds. Recent advancements have demonstrated the potential of copper-catalyzed reactions for the synthesis of benzyl (B1604629) hydrazine (B178648) derivatives from the corresponding alkylarenes and dialkyl azodicarboxylates. researchgate.netrsc.org This methodology offers a more atom-economical and direct route compared to classical methods that might involve halogenation followed by nucleophilic substitution. The application of a Cu₂O/Phenanthroline catalytic system has shown success in the monoamination of both primary and secondary sp³ C-H bonds, suggesting its potential applicability for the synthesis of this compound from 3-nitrotoluene (B166867). rsc.org

Another innovative approach involves photocatalysis. The use of a cerium complex as a photocatalyst has been shown to effectively catalyze the dehydroxymethylation–hydrazination of unactivated phenylethanol analogues. rsc.orgnih.gov This redox-neutral transformation represents a mild and efficient method for constructing the benzylhydrazine (B1204620) scaffold and could be adapted for the synthesis of nitro-substituted derivatives.

These novel pathways represent a significant step forward in the synthesis of benzylhydrazines, offering potential for greener, more efficient, and scalable production methods.

| Synthetic Pathway | Catalyst/Reagent | Key Features | Potential for this compound |

| Direct C-H Amination | Cu₂O/Phenanthroline | Direct functionalization of C(sp³)–H bonds, atom economy. | Direct synthesis from 3-nitrotoluene. |

| Photocatalysis | Cerium Complex | Mild, redox-neutral conditions. | Synthesis from a 3-nitrophenylethanol precursor. |

Mechanistic Deepening of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns. The condensation reaction of benzylhydrazine derivatives with carbonyl compounds to form hydrazones is a fundamental transformation. While the general mechanism is understood to proceed through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon followed by dehydration, the specific kinetics and the influence of substituents, such as the nitro group in this compound, warrant deeper investigation. researchgate.net

The presence of the electron-withdrawing nitro group at the meta position is expected to influence the nucleophilicity of the hydrazine moiety and the stability of reaction intermediates. Detailed kinetic studies, potentially employing techniques like stopped-flow spectroscopy and in-situ monitoring, can provide valuable data on reaction rates and the role of catalysts.

Furthermore, the mechanisms of the novel synthetic pathways, such as the copper-catalyzed C-H amination, are of significant interest. Mechanistic studies suggest that these reactions may proceed through a ligand-promoted, copper-catalyzed pathway involving a major intermediate like Ph-CH₂(NTsOAc). researchgate.net A deeper understanding of these mechanisms will enable the rational design of more efficient catalysts and the expansion of the substrate scope.

| Reaction Type | Key Mechanistic Questions | Investigational Techniques |

| Hydrazone Formation | Influence of the nitro group on nucleophilicity and reaction kinetics. | Kinetic studies, computational modeling. |

| C-H Amination | Role of the copper catalyst and ligand, nature of the active species. | In-situ spectroscopy, isotopic labeling studies. |

Design of Next-Generation Derivatives for Specific Chemical Transformations

The functional versatility of this compound makes it an excellent scaffold for the design of next-generation derivatives with tailored properties for specific chemical transformations. By modifying the hydrazine or the aromatic ring, new reagents and catalysts can be developed.